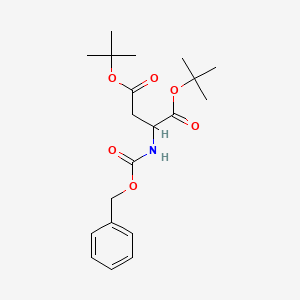

Cbz-L-aspartic Acid-di-tert-butyl Ester

Description

Significance in Amino Acid and Peptide Chemistry

In the realm of peptide chemistry, the controlled assembly of amino acids into a predefined sequence is the primary objective. nih.gov Cbz-L-aspartic acid-di-tert-butyl ester serves as a crucial precursor, providing the aspartic acid residue with its amino and carboxylic acid functionalities temporarily shielded. This protection prevents unwanted side reactions during peptide coupling steps, ensuring the formation of the correct amide bond. The specific combination of Cbz and tert-butyl ester protecting groups allows for a strategic and sequential deprotection, a concept central to the synthesis of complex peptides. nbinno.com

Strategic Role of the Carbobenzyloxy (Cbz/Z) Protecting Group in Amine Chemistry

The Carbobenzyloxy (Cbz or Z) group is a well-established and widely utilized protecting group for primary and secondary amines. Its robustness under a variety of reaction conditions, coupled with its selective removal, makes it an invaluable tool for organic chemists.

The Cbz group was first introduced by Max Bergmann and Leonidas Zervas in 1932, a development that revolutionized the field of peptide synthesis. nih.govwikipedia.org This innovation provided the first reliable method for the stepwise synthesis of peptides, paving the way for the creation of complex polypeptide chains. nih.gov The Cbz group is typically introduced by reacting the amine with benzyl (B1604629) chloroformate under basic conditions. youtube.comchegg.com This forms a stable carbamate (B1207046) that effectively suppresses the nucleophilicity and basicity of the amine. wikipedia.orgyoutube.com The stability of the Cbz group to a wide range of reagents, including those used for peptide coupling and the removal of other protecting groups, underscores its utility. total-synthesis.comhighfine.com

A key concept in complex organic synthesis is orthogonality, which refers to the ability to selectively remove one protecting group in the presence of others. nih.govresearchgate.net The Cbz group is a cornerstone of many orthogonal protection strategies. total-synthesis.comacs.org It is stable to the acidic and basic conditions often used to remove other protecting groups like tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc), respectively. total-synthesis.commasterorganicchemistry.com The Cbz group is typically removed under neutral conditions via catalytic hydrogenolysis (e.g., using H₂ gas and a palladium catalyst), which cleaves the benzyl C-O bond. masterorganicchemistry.com This unique deprotection method allows for the selective unmasking of the amine functionality without affecting other acid- or base-labile groups within the molecule. jocpr.com

| Property | Description |

| Introduction | Reaction of an amine with benzyl chloroformate (Cbz-Cl) in the presence of a base. |

| Stability | Stable to a wide range of acidic and basic conditions. |

| Deprotection | Typically removed by catalytic hydrogenolysis (e.g., H₂/Pd-C). Can also be cleaved by strong acids like HBr in acetic acid. |

| Orthogonality | Orthogonal to acid-labile (e.g., Boc, tert-butyl esters) and base-labile (e.g., Fmoc) protecting groups. |

Role of the tert-Butyl Ester (OtBu) Protecting Group in Carboxyl Chemistry

The tert-butyl ester (OtBu) is a widely employed protecting group for carboxylic acids, prized for its stability and specific deprotection conditions.

Tert-butyl esters exhibit remarkable stability across a broad spectrum of chemical conditions, particularly under basic and nucleophilic environments where other esters might be susceptible to hydrolysis. researchgate.netchempep.com This robustness allows for a wide range of chemical transformations to be performed on other parts of the molecule without affecting the protected carboxylic acid. researchgate.net The steric hindrance provided by the bulky tert-butyl group effectively shields the carbonyl carbon from nucleophilic attack.

| Property | Description |

| Introduction | Typically formed by the reaction of a carboxylic acid with isobutylene (B52900) in the presence of an acid catalyst. |

| Stability | Highly stable to basic, nucleophilic, and hydrogenolytic conditions. |

| Deprotection | Readily cleaved under acidic conditions. |

| Chemical Versatility | Allows for a wide range of reactions to be performed on other functional groups without affecting the protected carboxyl group. |

A defining feature of the tert-butyl ester is its lability under acidic conditions. libretexts.orgacsgcipr.org The deprotection mechanism proceeds through the formation of a stable tert-butyl cation, which is facilitated by the use of strong acids such as trifluoroacetic acid (TFA). acsgcipr.orglibretexts.org This selective removal under acidic conditions makes the tert-butyl ester an excellent orthogonal partner for protecting groups that are sensitive to acid but stable to other conditions, such as the Cbz group. nih.govresearchgate.net In the context of this compound, the two tert-butyl esters can be selectively removed in the presence of the Cbz group, allowing for further manipulation of the carboxylic acid functionalities. The chemoselective hydrolysis of tert-butyl esters can also be achieved using Lewis acids like zinc bromide, offering an alternative to strong Brønsted acids. researchgate.netsemanticscholar.org

Structure

3D Structure

Properties

IUPAC Name |

ditert-butyl 2-(phenylmethoxycarbonylamino)butanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29NO6/c1-19(2,3)26-16(22)12-15(17(23)27-20(4,5)6)21-18(24)25-13-14-10-8-7-9-11-14/h7-11,15H,12-13H2,1-6H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLSHFSUKBPXENM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(C(=O)OC(C)(C)C)NC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Cbz L Aspartic Acid Di Tert Butyl Ester

Esterification Strategies for di-tert-Butyl Ester Formation

Transesterification Reactions with tert-Butyl Acetate (B1210297)

A prominent method for synthesizing the di-tert-butyl ester of aspartic acid is through transesterification using tert-butyl acetate, which serves as both the reagent and the solvent. This reaction is typically facilitated by strong acid catalysts.

Various strong acids have been successfully employed to catalyze the formation of the di-tert-butyl ester.

Perchloric Acid (HClO₄): This has been effectively used to catalyze the ester exchange reaction between aspartic acid and tert-butyl acetate to yield aspartic acid di-tert-butyl ester. google.comgoogle.com The process involves mixing L-aspartic acid with tert-butyl acetate in the presence of perchloric acid. google.com

p-Toluenesulfonic Acid (p-TSA): While more commonly associated with the reaction of aspartic acid with isobutylene (B52900) google.comgoogle.comgoogle.com, p-TSA is a versatile and strong organic acid catalyst used in a wide range of organic transformations due to its high acidity, non-toxic nature, and operational simplicity. rsc.orgpreprints.org Its effectiveness in promoting reactions that require strong acid catalysis makes it a relevant choice for esterification processes. rsc.org

Boron Trifluoride Complexes (BF₃·OEt₂): Boron trifluoride etherate (BF₃·OEt₂) is a highly efficient Lewis acid catalyst for esterifications. iau.irmedcraveonline.com It has been utilized in the preparation of tert-butyl esters from carboxylic acids and tert-butanol (B103910). researchgate.net A practical method involves using boron trifluoride·diethyl etherate to achieve the rapid synthesis of a variety of tert-butyl esters at room temperature with high yields. researchgate.netfao.org The methodology can also be applied to N-protected amino acids. google.com

Optimizing reaction conditions is critical for maximizing the yield and purity of the desired di-tert-butyl ester. Key parameters include reaction time, temperature, and molar ratios of reactants and catalysts.

For the perchloric acid-catalyzed transesterification with tert-butyl acetate, the reaction is typically conducted at temperatures between 15-20°C for a duration of 36 to 48 hours. google.com In another approach using isobutylene, which also yields the di-tert-butyl ester, the reaction catalyzed by anhydrous p-toluenesulfonic acid is carried out at -10 to -5°C for 48 to 72 hours. google.com

The following table summarizes typical reaction conditions for these acid-catalyzed methods.

| Catalyst | Reagent | Temperature | Time |

| Perchloric Acid | tert-Butyl Acetate | 15-20°C | 36-48 hours |

| p-Toluenesulfonic Acid | Isobutylene | -10 to -5°C | 48-72 hours |

Data sourced from patent information describing the synthesis of aspartic acid tert-butyl ester derivatives. google.com

Direct tert-Butylation of L-Aspartic Acid and its Derivatives

An alternative to the transesterification of a pre-protected amino acid is the direct tert-butylation of free L-aspartic acid, followed by the introduction of the Cbz protecting group. This approach can be more efficient by reducing the number of synthetic steps.

A significant advancement in direct tert-butylation involves the use of bis(trifluoromethanesulfonyl)imide (Tf₂NH). thieme-connect.com This method presents a simple, safe, and powerful alternative to traditional acid catalysts like perchloric acid. thieme-connect.comnii.ac.jp The reaction uses tert-butyl acetate as both the solvent and the tert-butylating agent. organic-chemistry.org

The role of Tf₂NH is twofold: it reacts with the amino group of the amino acid to form a soluble salt in the organic solvent, and it also functions as a potent acid catalyst to promote the esterification. nii.ac.jpthieme-connect.com This dual function dramatically increases reaction rates and yields compared to conventional methods. thieme-connect.comthieme-connect.com Treatment of L-aspartic acid with 2.0 equivalents of Tf₂NH in tert-butyl acetate leads to the dissolution of the amino acid and completes the reaction within two hours, affording the di-tert-butylated product in a 68% isolated yield as its Tf₂NH salt. thieme-connect.com The yield can be further improved to 86% by reducing the amount of Tf₂NH to 1.1 equivalents. thieme-connect.com

The table below highlights the improved yield with optimized reagent quantities.

| Equivalents of Tf₂NH | Isolated Yield of Di-tert-butylated Product (Tf₂NH salt) |

| 2.0 | 68% |

| 1.1 | 86% |

Data from a study on the tert-butylation of free amino acids. thieme-connect.com

The catalytic Tf₂NH method is also applicable to various carboxylic acids that lack functional groups, such as free amino groups, that would quench the catalyst. nii.ac.jp This includes N-Cbz-protected amino acids. For instance, the tert-butylation of N-Cbz-L-serine and N-Cbz-L-azetidine-2-carboxylic acid can be catalyzed by just 5 mol% of Tf₂NH, resulting in high yields of 89% and 81%, respectively. nii.ac.jp

However, the substrate scope has some limitations. The tert-butylation reaction is applicable to a variety of amino acids, but it is slow for L-methionine, which contains a sulfide (B99878) group, resulting in a low yield of only 7%. thieme-connect.com Similarly, while L-tyrosine's carboxylic acid group is readily tert-butylated, the phenolic hydroxyl group can also undergo partial tert-butylation, leading to a mixture of products. thieme-connect.com

N-Protection via Carbobenzyloxy Group Installation

The introduction of the carbobenzyloxy (Cbz or Z) group is a foundational step in many synthetic strategies for this molecule. This protecting group is valued for its stability under various conditions and its susceptibility to removal via catalytic hydrogenation. wikipedia.org

Introduction of Cbz Group on Aspartic Acid Derivatives (e.g., using Benzyl (B1604629) Chloroformate)

The most common method for installing the Cbz group onto the α-amino group of L-aspartic acid or its esters is through the Schotten-Baumann reaction. This involves treating the amino acid with benzyl chloroformate (also known as Cbz-Cl) in the presence of a base. jchps.com The reaction is typically carried out in a mixed solvent system, such as dioxane and water, at a controlled temperature, often starting at 0°C. jchps.com An inorganic base, like sodium carbonate or sodium hydroxide, is used to neutralize the hydrochloric acid generated during the reaction and to deprotonate the amino group, enhancing its nucleophilicity. jchps.comgoogle.com

For instance, N-benzyloxycarbonyl-L-aspartic acid (Cbz-Asp) can be synthesized by adding benzyl chloroformate to an aqueous solution of L-aspartic acid and sodium hydroxide. google.com Maintaining the pH between 9.2 and 12.0 and the temperature between 35°C and 55°C can lead to high yields (exceeding 90%) and purity of over 99%. google.com Alternatively, the Cbz group can be introduced after one of the carboxyl groups has been esterified. One procedure describes the reaction of L-Aspartic acid β-methyl ester hydrochloride with benzyl chloroformate in a water/dioxane mixture with sodium carbonate as the base to yield N-Cbz-L-Aspartic acid β-methyl ester. jchps.com

| Reactant | Reagent | Base | Solvent | Typical Yield | Reference |

| L-Aspartic Acid | Benzyl Chloroformate | Sodium Hydroxide | Water | >90% | google.com |

| L-Aspartic acid β- methyl ester Hydrochloride | Benzyl Chloroformate | Sodium Carbonate | Water/Dioxane | 63% | jchps.com |

Regioselectivity and Diastereoselectivity in Cbz Protection

The Cbz protection of the L-aspartic acid backbone is characterized by high selectivity.

Regioselectivity: The reaction is highly regioselective for the α-amino group over the two carboxylic acid groups. Under the basic aqueous conditions of the Schotten-Baumann reaction, the carboxyl groups exist primarily as carboxylate anions, which are poor nucleophiles. The amino group is a much stronger nucleophile, leading to preferential N-acylation. This inherent selectivity ensures that the Cbz group is installed at the desired nitrogen atom.

Diastereoselectivity: L-aspartic acid is a chiral molecule. A critical aspect of its derivatization is the preservation of its stereochemical integrity at the α-carbon. The introduction of the Cbz group using benzyl chloroformate does not involve breaking any bonds at the chiral center. Therefore, the reaction proceeds with the retention of configuration, and the L-stereochemistry of the starting material is maintained in the N-protected product without significant racemization. organic-chemistry.org

Stepwise and Convergent Synthetic Approaches

The synthesis of Cbz-L-aspartic Acid-di-tert-butyl Ester can be achieved through different strategic sequences, primarily involving the order of N-protection and carboxyl-esterification.

Preparation of Aspartic Acid Di-tert-butyl Ester as an Intermediate

A common convergent strategy involves the initial preparation of L-aspartic acid di-tert-butyl ester, usually as its hydrochloride salt. google.com This intermediate serves as a versatile precursor for the subsequent introduction of the Cbz group.

Several methods exist for the di-esterification of aspartic acid with tert-butyl groups:

Transesterification: This process involves reacting L-aspartic acid with a tert-butyl compound, such as tert-butyl acetate, in the presence of a suitable transesterification catalyst like perchloric acid. google.comgoogle.com

Reaction with Isobutylene: Another effective method is the acid-catalyzed addition of isobutylene to aspartic acid. google.com L-aspartic acid can be suspended in a solvent like dichloromethane (B109758), with an acid catalyst such as anhydrous p-toluenesulfonic acid or sulfuric acid, and then treated with isobutylene gas. google.com

Following the esterification, the resulting L-Asp(OtBu)₂ is often converted to its hydrochloride salt by treatment with HCl in a solvent like dioxane. google.com This provides a stable, crystalline solid that is easier to handle and purify. google.com

| Starting Material | Reagents | Catalyst | Product | Reference |

| L-Aspartic Acid | tert-Butyl Acetate | Perchloric Acid | L-Asp(OtBu)₂ | google.com |

| L-Aspartic Acid | Isobutylene | p-Toluenesulfonic Acid | L-Asp(OtBu)₂ | google.com |

Sequential Protection and Esterification Strategies

Two primary sequential pathways are employed for the synthesis of this compound:

Esterification followed by N-protection: This is arguably the more common convergent approach. It begins with the synthesis of L-aspartic acid di-tert-butyl ester hydrochloride as described above. google.com This intermediate, which has a free amino group, is then subjected to N-protection using benzyl chloroformate and a base (e.g., NaHCO₃ or triethylamine) in a suitable solvent system (e.g., THF/water) to yield the final product. nih.gov

N-protection followed by Esterification: This stepwise approach starts with the protection of the amino group of L-aspartic acid to form N-Cbz-L-aspartic acid. google.com The subsequent di-tert-butylation of both carboxylic acids is then carried out. This can be achieved by reacting N-Cbz-L-aspartic acid with a tert-butylating agent like tert-butyl acetate under acidic catalysis. chemicalbook.com

Utilization of Aspartic Acid Internal Anhydride (B1165640) Intermediates

An alternative synthetic route involves the use of an internal anhydride of N-protected aspartic acid. This method proceeds by first preparing N-Cbz-L-aspartic acid, which is then cyclized to form N-Cbz-L-aspartic anhydride using a dehydrating agent such as acetic anhydride or a carbodiimide (B86325) (e.g., DCC). researchgate.net

This cyclic anhydride intermediate is a reactive species that can be opened by nucleophiles. researchgate.netmedchemexpress.com In principle, the reaction of N-Cbz-L-aspartic anhydride with a tert-butoxide source or tert-butanol under specific catalytic conditions could lead to the formation of a mono-tert-butyl ester. However, this reaction often results in a mixture of α- and β-isomers, posing a regioselectivity challenge. researchgate.net A subsequent esterification step would then be required to protect the remaining free carboxylic acid, making this a less direct route to the desired di-tert-butyl ester compared to the methods described previously.

Selective Monoprotection Strategies (e.g., using Copper Salt Complexation)

The primary challenge in the synthesis of selectively protected aspartic acid derivatives lies in differentiating between the α- and β-carboxylic acid groups. Direct esterification often leads to a mixture of products, including the desired α- and β-monoesters and the diester, necessitating complex purification procedures. To overcome this, strategies involving the temporary complexation of the amino acid with a metal ion have been developed to enhance regioselectivity.

Copper(II) salts are particularly effective for this purpose. The chelation of the L-aspartic acid with copper(II) ions preferentially involves the α-amino group and the α-carboxyl group, forming a stable five-membered ring complex. This complex effectively shields the α-carboxylic acid, directing subsequent reactions, such as esterification or the introduction of an amine-protecting group, to the β-position.

A patented method leverages this principle for the selective synthesis of aspartic acid-1-tert-butyl ester derivatives. google.com The process involves reacting a mixture of aspartic acid-4-tert-butyl ester and aspartic acid-1-tert-butyl ester with a transition metal salt, such as a copper salt. google.com This forms a metal complex mixture which can then selectively react with a protecting group reagent. google.com This approach avoids the need for an initial protection of the 4-position carboxyl group and subsequent deprotection, streamlining the synthesis. google.com While the patent focuses on Fmoc-derivatives, the principle of selective complexation is broadly applicable to other protecting groups, including Cbz (Carboxybenzyl).

Table 1: Overview of Selective Synthesis via Metal Salt Complexation

| Step | Description | Key Reagents | Advantage |

|---|---|---|---|

| 1. Esterification | L-aspartic acid is esterified to produce a mixture of α- and β-mono-tert-butyl esters. | L-aspartic acid, Isobutene or tert-butyl acetate, Acid catalyst | Initial formation of the necessary mono-ester intermediates. |

| 2. Complexation | The mixture of mono-esters is treated with a transition metal salt (e.g., Copper(II) salt). | Aspartic acid mono-ester mixture, Transition Metal Salt (M) | Forms a complex (e.g., M[Asp(OtBu)]x) that differentiates the reactivity of the remaining free carboxyl group. |

| 3. Selective Protection | The metal complex mixture reacts with an N-protecting group reagent (e.g., Benzyl Chloroformate for Cbz group). | Metal complex, Protecting group reagent (e.g., Cbz-Cl) | Achieves selective N-protection on the desired mono-ester isomer. |

Process Chemistry and Scalability Considerations

Translating a laboratory-scale synthesis to industrial production requires a focus on efficiency, cost, safety, and environmental impact. The methodologies chosen must be robust, reproducible, and economically viable on a large scale.

For a compound like this compound, an efficient and cost-effective route is paramount for its use in large-scale peptide manufacturing. Key factors that contribute to an efficient process include minimizing the number of synthetic steps, avoiding costly reagents and purification methods like chromatography, and maximizing yield.

One approach to creating the di-tert-butyl ester involves the acid-catalyzed reaction of N-Cbz-L-aspartic acid with a large excess of isobutylene or a transesterification reaction with tert-butyl acetate. These methods are common in industrial settings for producing tert-butyl esters.

Table 2: Comparison of Synthetic Route Characteristics

| Characteristic | Traditional Lab-Scale Synthesis | Efficient Process-Scale Synthesis |

|---|---|---|

| Number of Steps | Often involves multiple protection/deprotection steps. | Minimized number of steps, potentially one-pot reactions. google.com |

| Purification | Frequently relies on column chromatography. | Designed to yield a product that can be purified by crystallization. |

| Reagent Cost | May use expensive or specialized reagents. | Utilizes inexpensive and readily available starting materials. researchgate.net |

| Overall Yield | Can be lower due to multiple steps and transfers. | Optimized for high throughput and yield. nih.gov |

The "greening" of chemical synthesis is a major focus in the pharmaceutical and chemical industries. rsc.org The production of protected amino acids, a key part of peptide synthesis, is often associated with significant waste generation. advancedchemtech.comnih.gov Approximately 80-90% of waste in peptide synthesis comes from solvents used in washes and purifications. advancedchemtech.com

Key environmental considerations for the synthesis of this compound include:

Atom Economy : The principle of maximizing the incorporation of all materials used in the process into the final product. Protecting groups, by their nature, lower the atom economy as they are introduced and later removed. nih.gov Efficient routes with fewer steps inherently improve atom economy.

Solvent Selection : Traditional peptide and amino acid chemistry often employs solvents like N,N-dimethylformamide (DMF) and dichloromethane (DCM), which have significant health and environmental concerns. rsc.orgrsc.org A key goal in green process chemistry is to replace these with more benign alternatives such as propylene (B89431) carbonate, 2-methyltetrahydrofuran (B130290) (2-MeTHF), or even water where possible. rsc.orgnih.gov

Waste Reduction : The use of stoichiometric reagents, particularly in protection and coupling steps, generates considerable waste. nih.gov Developing catalytic methods for these transformations is a significant area of research. Furthermore, minimizing purification steps, especially chromatography, drastically reduces solvent waste. advancedchemtech.com Continuous flow processing is another strategy being explored to reduce waste and improve efficiency compared to traditional batch processing. advancedchemtech.com

Chemical Reactivity and Selective Transformations of Cbz L Aspartic Acid Di Tert Butyl Ester

Selective Deprotection of the Carbobenzyloxy (Cbz) Group

The carbobenzyloxy group is a widely employed amine protecting group, valued for its stability under a range of conditions and its susceptibility to specific deprotection methods.

Catalytic hydrogenation stands as the most conventional and efficient method for the cleavage of the Cbz group. This reaction is typically carried out by exposing the Cbz-protected compound to hydrogen gas in the presence of a palladium catalyst, most commonly palladium-on-carbon (Pd/C).

The reaction proceeds via the hydrogenolysis of the benzylic C-O bond, yielding the free amine, toluene, and carbon dioxide as byproducts. The process is clean and often quantitative. The choice of solvent is crucial and typically includes methanol, ethanol, or ethyl acetate (B1210297). The reaction conditions are generally mild, proceeding at room temperature and atmospheric pressure of hydrogen.

| Reaction Component | Role/Function | Typical Conditions |

| Cbz-L-aspartic Acid-di-tert-butyl Ester | Substrate | - |

| Palladium-on-Carbon (Pd/C) | Catalyst | 5-10 mol% |

| Hydrogen Gas (H₂) | Reducing Agent | 1 atm to 50 psi |

| Solvent (e.g., Methanol, Ethanol) | Reaction Medium | Anhydrous |

This method's primary advantage is its high chemoselectivity, as it does not affect the tert-butyl ester groups, which are stable to these reductive conditions.

In the pursuit of greener and more selective chemical transformations, biocatalysis has emerged as a powerful tool. Specific enzymes, known as amidohydrolases or "Cbz-ases," have been identified that can selectively cleave the Cbz group. These enzymes operate under mild conditions, typically in aqueous buffer systems at or near neutral pH and ambient temperature.

The enzymatic cleavage offers exceptional selectivity, often avoiding side reactions that can occur with chemical methods. While the application of a specific "Cbz-ase" for this compound is a specialized area of research, the principle relies on the enzyme's active site recognizing and hydrolyzing the carbamate (B1207046) linkage of the Cbz group. This method is particularly advantageous for complex molecules sensitive to harsh chemical reagents.

While catalytic hydrogenation is the most common method, other chemical reagents can effect the removal of the Cbz group. These are often employed when the substrate contains functional groups that are incompatible with catalytic hydrogenation, such as sulfur-containing residues or certain double bonds.

One such alternative is the use of strong acids like hydrogen bromide (HBr) in acetic acid. However, this method is not selective for this compound, as these conditions would also cleave the acid-labile tert-butyl esters. Another method involves the use of transfer hydrogenation, where a hydrogen donor like ammonium formate or cyclohexene is used in conjunction with the palladium catalyst, avoiding the need for gaseous hydrogen.

Selective Deprotection of the tert-Butyl Ester (OtBu) Groups

The tert-butyl ester groups are robust under many synthetic conditions but can be selectively removed in the presence of the Cbz group through acid-mediated hydrolysis.

The deprotection of tert-butyl esters is most commonly achieved by treatment with a strong acid. Trifluoroacetic acid (TFA) is a frequently used reagent for this purpose. The reaction is typically performed in a non-polar solvent like dichloromethane (B109758) (DCM) at room temperature. The volatile nature of TFA and the byproducts simplifies workup procedures.

Aqueous phosphoric acid has also been investigated as a milder alternative for the deprotection of acid-labile protecting groups, including tert-butyl esters. This can be particularly useful when the substrate is sensitive to the harshness of neat TFA.

| Reagent | Typical Conditions | Key Features |

| Trifluoroacetic Acid (TFA) | Neat or in DCM (e.g., 50% TFA/DCM) | Efficient, volatile byproducts |

| Aqueous Phosphoric Acid | 85% aqueous solution | Milder conditions |

The mechanism of acid-mediated deprotection of tert-butyl esters proceeds via an AAL1 pathway. The acid protonates the ester oxygen, followed by the departure of the stable tert-butyl carbocation. This carbocation is then quenched by a nucleophile or undergoes elimination to form isobutylene (B52900).

During the acidolysis of tert-butyl esters, particularly in the context of peptide synthesis, the liberated tert-butyl carbocation can act as an electrophile and react with electron-rich side chains of amino acids, leading to unwanted byproducts. To prevent these side reactions, "scavengers" such as triisopropylsilane (TIS) or water are often added to the reaction mixture to trap the carbocation. The formation of these byproducts is a critical consideration in the design of synthetic strategies involving tert-butyl protecting groups.

Catalytic and Radical-Mediated Deprotection Strategies

The selective removal of the benzyloxycarbonyl (Cbz) and tert-butyl protecting groups from this compound is crucial for its use in further synthetic steps. Various catalytic and radical-mediated methods have been developed to achieve this with high efficiency and selectivity.

Catalytic Hydrogenolysis of the Cbz Group: The most common method for cleaving the Cbz group is catalytic hydrogenation. taylorfrancis.com This process typically involves a palladium on activated carbon (Pd/C) catalyst in the presence of hydrogen gas (H₂). taylorfrancis.comtotal-synthesis.com The reaction proceeds via the hydrogenolysis of the benzyl-oxygen bond, which forms an unstable carbamic acid intermediate that subsequently decarboxylates to release the free amine, carbon dioxide, and toluene. taylorfrancis.com

Alternatively, transfer hydrogenation offers a safer and often more convenient method by avoiding the use of gaseous hydrogen. total-synthesis.comresearchgate.net In this approach, a hydrogen donor molecule, such as triethylsilane (Et₃SiH), is used in conjunction with a palladium catalyst. organic-chemistry.orgnih.gov This in situ generation of hydrogen facilitates the reduction under mild, neutral conditions. missouri.edu

Radical-Mediated Deprotection of tert-Butyl Esters: While tert-butyl esters are typically cleaved under strong acidic conditions, recent advancements have introduced milder, radical-mediated alternatives. One such method employs a combination of tris(4-bromophenyl)aminium hexachloroantimonate, commonly known as "Magic Blue" (MB•+), and triethylsilane. nih.govacs.org This system facilitates the catalytic de-tert-butylation of esters under non-acidic conditions. nih.govorganic-chemistry.org The Magic Blue radical cation is believed to activate the Si-H bond of triethylsilane, initiating a process that leads to the cleavage of the C–O bond of the tert-butyl group. nih.govacs.org This method is notable for its mildness and compatibility with various functional groups that might be sensitive to traditional acidic deprotection. nih.gov

| Protecting Group | Deprotection Method | Key Reagents | Mechanism |

|---|---|---|---|

| Cbz (Benzyloxycarbonyl) | Catalytic Hydrogenolysis | H₂, Pd/C | Reductive cleavage of benzyl-oxygen bond taylorfrancis.com |

| Cbz (Benzyloxycarbonyl) | Transfer Hydrogenation | Triethylsilane, Pd/C | In situ hydrogen generation and reduction missouri.edu |

| di-tert-butyl Ester | Radical-Mediated Cleavage | Magic Blue, Triethylsilane | Catalytic radical-induced C-O bond cleavage nih.govacs.org |

Orthogonal and Selective Cleavage in the Presence of Other Acid-Sensitive Groups

A key advantage of the protecting group combination in this compound is its orthogonality. This allows for the selective removal of one type of protecting group while leaving the other, and potentially other sensitive groups in a larger molecule, intact. researchgate.net

The Cbz group's stability to acidic conditions allows for the selective removal of the acid-labile tert-butyl esters. total-synthesis.com Treatment with acids such as trifluoroacetic acid (TFA) effectively cleaves the tert-butyl esters to yield the corresponding carboxylic acids, while the Cbz group remains on the amine. researchgate.netresearchgate.net This strategy is fundamental in peptide synthesis, for instance, in the Boc/Bzl protection scheme where both groups are removed under varying strengths of acid. researchgate.net

Conversely, the tert-butyl esters are stable to the conditions of catalytic hydrogenolysis used to remove the Cbz group. nih.gov This allows for the selective deprotection of the amine, making it available for subsequent reactions while the carboxylic acid groups remain protected as tert-butyl esters. This orthogonality is crucial for stepwise synthetic strategies where different functional groups need to be addressed in a specific order. For instance, certain Lewis acids like ZnBr₂ can chemoselectively hydrolyze tert-butyl esters, though compatibility with N-Boc and N-trityl groups can be an issue, highlighting the need for careful condition selection. nih.gov

| Target Group for Removal | Reagents/Conditions | Remaining Group | Principle of Selectivity |

|---|---|---|---|

| di-tert-butyl Ester | Trifluoroacetic Acid (TFA) | Cbz | Cbz group is stable to acid total-synthesis.comresearchgate.net |

| Cbz | H₂/Pd/C (Hydrogenolysis) | di-tert-butyl Ester | tert-butyl esters are stable to hydrogenolysis nih.gov |

Further Derivatization and Functionalization of the Aspartate Moiety

Following selective deprotection, the aspartate moiety can be further modified at its newly exposed functional groups.

Formation of Activated Carboxylic Acid Derivatives (e.g., Acid Chlorides)

After the selective removal of the tert-butyl esters, the resulting Cbz-L-aspartic acid can be activated for subsequent coupling reactions. A common method of activation is the conversion of the carboxylic acids to acid chlorides. core.ac.uk This transformation can be achieved using standard chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride. core.ac.uk The formation of Cbz-amino acid chlorides must be carefully controlled, as these intermediates can be unstable. core.ac.uksciencemadness.org For example, elevated temperatures can cause decomposition to N-carboxyanhydrides (NCAs). core.ac.uk To mitigate this, procedures often involve in situ generation of the acid chloride at low temperatures (e.g., 0 °C) followed by immediate use in the next reaction step. core.ac.uksciencemadness.org

Reactions at the Amine Nitrogen after Cbz Deprotection

Selective hydrogenolytic cleavage of the Cbz group yields L-aspartic acid-di-tert-butyl ester, which has a free primary amine that can undergo various functionalization reactions.

N-Arylation: The free amine can be arylated through transition metal-catalyzed cross-coupling reactions. acs.orgmit.edu A general method involves the use of a palladium precatalyst, such as t-BuBrettPhos Pd G3, to couple the amino ester with aryl triflates. mit.edu The reaction conditions are optimized to be mild to minimize the risk of racemization at the α-carbon, a common challenge in the functionalization of amino acids. acs.org

Urea Formation: The deprotected amine is a nucleophile that can react with isocyanates to form urea derivatives. nih.gov Isocyanates can be generated in situ from various precursors. One method involves the reaction of a Boc-protected amine with triflic anhydride (B1165640) and a pyridine derivative, though this would require an alternative starting material. researchgate.net More directly, the free amine from the deprotected aspartate ester can react with a suitable isocyanate to yield the target urea. organic-chemistry.org Alternatively, modern synthetic methods allow for the palladium-catalyzed coupling of amines with sources of carbon monoxide and another amine, or the arylation of simple urea molecules to build up complexity. organic-chemistry.org

| Functional Group | Reaction Type | Typical Reagents | Product |

|---|---|---|---|

| Carboxylic Acids (after deprotection) | Acid Chloride Formation | SOCl₂, Oxalyl Chloride | Aspartyl Dichloride Derivative core.ac.uk |

| Amine (after deprotection) | N-Arylation | Aryl triflate, Pd catalyst | N-Aryl Aspartate Derivative mit.edu |

| Amine (after deprotection) | Urea Formation | Isocyanate (R-N=C=O) | N-Alkyl/Aryl Urea Derivative nih.gov |

Applications in Advanced Organic Synthesis and Peptide Chemistry

Role as a Chiral Building Block in Peptide Synthesis

The strategic placement of protecting groups in Cbz-L-aspartic Acid-di-tert-butyl Ester makes it a valuable component in the art of peptide synthesis. The Cbz group, known for its stability under a range of conditions and its susceptibility to cleavage by catalytic hydrogenation, is particularly well-suited for solution-phase methodologies. nih.govwikipedia.org Concurrently, the tert-butyl (tBu) esters provide robust protection for the carboxylic acid groups, which are typically removed under acidic conditions. peptide.com This differential stability of the protecting groups is fundamental to its application in various synthetic strategies.

Solution-phase peptide synthesis (SPPS) remains a powerful technique for the large-scale production of peptides and for the synthesis of complex peptide fragments that may be challenging to assemble on a solid support. In this context, this compound serves as an important precursor. The Cbz group provides stable N-terminal protection during the coupling of subsequent amino acid residues. wikipedia.org The general approach involves the activation of the free α-carboxylic acid of one amino acid and its subsequent reaction with the free α-amino group of another to form a peptide bond. wikipedia.org

The synthesis of a dipeptide, for instance, would involve protecting the α-amino group of one amino acid (in this case, with a Cbz group) and the carboxylic acid group of the second amino acid. Following the coupling reaction, selective deprotection of either the N-terminus or the C-terminus allows for further elongation of the peptide chain. wikipedia.org

| Protecting Group | Typical Method of Introduction | Typical Method of Removal |

| Benzyloxycarbonyl (Cbz) | Reaction with benzyl (B1604629) chloroformate | Catalytic hydrogenation; HBr in acetic acid |

| tert-Butyloxycarbonyl (Boc) | Reaction with di-tert-butyl dicarbonate | Treatment with strong acid (e.g., trifluoroacetic acid) |

| 9-Fluorenylmethoxycarbonyl (Fmoc) | Reaction with fluorenylmethyloxycarbonyl chloride | Treatment with a 20% solution of piperidine (B6355638) in DMF |

This table provides a summary of common protecting groups used in peptide synthesis and their typical deprotection methods. wikipedia.org

While the Cbz group is more traditionally associated with solution-phase synthesis, the principles of orthogonal protection are paramount in solid-phase peptide synthesis (SPPS). The most widely adopted orthogonal strategy in SPPS is the Fmoc/tBu approach. peptide.com In this strategy, the N-terminal α-amino group is protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, while the side chains of amino acids are protected by acid-labile groups, such as tert-butyl esters. peptide2.com

The concept of orthogonality ensures that one type of protecting group can be removed selectively without affecting the others. peptide2.com For instance, the Fmoc group can be cleaved using a mild base like piperidine, leaving the tert-butyl protected side chains and the peptide-resin linkage intact. The tert-butyl groups are then typically removed at the final step of the synthesis using a strong acid like trifluoroacetic acid (TFA), which also cleaves the peptide from the solid support. peptide2.com Although not the standard, a Cbz group could be employed for side-chain protection in an Fmoc-based SPPS, as it would remain stable during the piperidine-mediated Fmoc removal and could be selectively cleaved later by hydrogenation. nih.gov

The synthesis of complex peptide sequences, such as those containing multiple aspartic acid residues, can be challenging due to side reactions like aspartimide formation. ppke.hu This side reaction is particularly prevalent during Fmoc-based SPPS, where the repeated exposure to basic conditions for Fmoc removal can trigger the cyclization of the aspartic acid side chain. ppke.hu The use of bulky side-chain protecting groups, such as tert-butyl esters, can help to minimize this unwanted reaction. researchgate.net

Furthermore, the synthesis of "difficult" peptides, which are prone to aggregation on the solid support, requires careful selection of protecting groups and synthetic strategies. ppke.hu The use of building blocks like this compound in a solution-phase or hybrid solid-phase/solution-phase approach can be advantageous in overcoming these challenges by allowing for the synthesis and purification of smaller, more manageable peptide fragments, which are then ligated to form the final complex peptide.

Synthesis of Biologically Active Peptides and Analogs

This compound and its derivatives are valuable precursors in the synthesis of a variety of biologically active peptides and their analogs. The ability to selectively protect and deprotect the different functional groups of the aspartic acid residue is crucial for the successful construction of these often complex molecules.

Research has demonstrated the use of Cbz-protected aspartic acid derivatives in the synthesis of precursors to Thymopentin (TP-5), a pentapeptide with immunomodulatory properties. nih.govjlu.edu.cntandfonline.comtandfonline.com One chemoenzymatic approach to a precursor of Thymopentin, Z-Asp-Val-Tyr-OH, involved the enzymatic coupling of Z-Asp-OMe to the dipeptide Val-Tyr-OH. nih.govtandfonline.comtandfonline.com This highlights the utility of the Cbz group in enzymatic peptide synthesis. While this specific example utilizes the methyl ester, the principle of using a Cbz-protected aspartic acid building block is clearly established.

Thymalfasin, another immunomodulatory peptide, is a 28-amino acid polypeptide. drugbank.com Its synthesis, typically achieved through solid-phase methods, requires a careful selection of protecting groups to ensure the integrity of the final product. nih.gov The synthesis of such a long peptide often involves the coupling of protected peptide fragments, where a building block like this compound could potentially be used in the solution-phase synthesis of a key fragment.

| Peptide | Sequence | Biological Activity | Synthetic Precursor Example |

| Thymopentin | Arg-Lys-Asp-Val-Tyr | Immunomodulator | Z-Asp-Val-Tyr-OH |

| Thymalfasin | Ac-Ser-Asp-Ala-Ala-Val-Asp-Thr-Ser-Ser-Glu-Ile-Thr-Thr-Lys-Asp-Leu-Lys-Glu-Lys-Lys-Glu-Val-Val-Glu-Glu-Ala-Glu-Asn-OH | Immunomodulator | Protected peptide fragments |

This table summarizes key information about Thymopentin and Thymalfasin, including their biological roles and examples of synthetic precursors. nih.govdrugbank.com

Chemoenzymatic peptide synthesis combines the selectivity of enzymes with the versatility of chemical synthesis, offering a powerful strategy for peptide construction. mdpi.com Enzymes, such as proteases, can be used to catalyze the formation of peptide bonds under mild conditions, often with high stereoselectivity. google.com

In a kinetically controlled enzymatic synthesis, an N-terminally protected amino acid ester (the acyl donor) is reacted with a C-terminally protected amino acid or peptide (the nucleophile) in the presence of an appropriate enzyme. nih.gov The use of Cbz-protected amino acid esters as acyl donors is well-established in this methodology. nih.govtandfonline.comtandfonline.com For instance, the synthesis of a precursor dipeptide of Thymopentin, Z-Arg-Lys-NH2, was achieved using Z-Arg-OMe as the acyl donor. nih.gov

The application of this compound in such a chemoenzymatic elongation strategy would involve its enzymatic coupling to a peptide chain. The Cbz group would provide the necessary N-terminal protection, while the di-tert-butyl esters would protect the carboxylic acid functionalities. Following the enzymatic coupling, the Cbz group could be selectively removed to allow for further elongation of the peptide chain. This approach can be particularly advantageous for the synthesis of peptides that are sensitive to the harsh conditions often employed in purely chemical synthesis methods.

Application as a Chiral Synthon for Non-Peptidic Molecules

The inherent chirality of this compound makes it an invaluable starting material for the asymmetric synthesis of a variety of non-peptidic target molecules. Its well-defined stereocenter provides a foundation for introducing new chiral centers with a high degree of control.

Stereoselective Synthesis of Hydroxyglutamic Acid Derivatives

Hydroxyglutamic acids are a class of non-proteinogenic amino acids that are components of various natural products and possess significant biological activity. The synthesis of these molecules with precise stereochemical control is a considerable challenge. This compound can be employed as a precursor for the stereoselective synthesis of (2S,4S)-hydroxyglutamic acid derivatives. One established method involves the conversion of the corresponding N-Cbz-L-glutamate dimethyl ester into its lithium enolate, which is then treated with a Davis oxaziridine. beilstein-journals.org This hydroxylation reaction proceeds with diastereoselectivity, favoring the formation of the (2S,4S) isomer. beilstein-journals.org While this specific example uses a dimethyl ester, the principle extends to the di-tert-butyl ester derivative, which offers the advantage of orthogonal protection, allowing for selective deprotection of the ester groups under different conditions than the Cbz group.

Enolate Chemistry and Diastereoselective Transformations

The carbon atom alpha to the ester carbonyl groups in this compound can be deprotonated using a strong base, such as lithium diisopropylamide (LDA), to form a chiral enolate. This enolate serves as a powerful nucleophile in various carbon-carbon bond-forming reactions. The steric bulk of the Cbz and di-tert-butyl ester groups influences the trajectory of incoming electrophiles, leading to highly diastereoselective transformations.

For instance, the alkylation of such chiral enolates with alkyl halides can introduce a new substituent at the alpha-position with predictable stereochemistry. A similar strategy has been demonstrated in the synthesis of β-benzyl-α-alkyl-β-amino acids starting from L-aspartic acid. researchgate.net In that work, a dianion of a related oxazolidinone derivative was alkylated with high stereoselectivity. researchgate.net The underlying principle of using the inherent chirality of the aspartic acid framework to direct the formation of a new stereocenter is directly applicable to reactions involving the enolate of this compound.

Table 1: Examples of Diastereoselective Reactions Using Aspartic Acid-Derived Enolates

| Starting Material Derivative | Reaction Type | Electrophile | Key Outcome |

|---|---|---|---|

| N-Cbz-L-glutamate dimethyl ester | Hydroxylation | Davis Oxaziridine | Formation of (2S,4S)-hydroxyglutamic acid with 9:1 diastereoselectivity beilstein-journals.org |

Integration with Biocatalysis in Chemical Transformations

The use of enzymes in organic synthesis, or biocatalysis, offers a green and highly selective alternative to traditional chemical methods. This compound is a substrate amenable to several enzymatic transformations, particularly for the removal of its protecting groups and its use in enzyme-catalyzed peptide synthesis.

Enzymatic Deprotection Cascades for Doubly Protected Amino Acids

Conventional methods for removing Cbz and tert-butyl ester protecting groups often require harsh conditions, such as catalytic hydrogenation for the Cbz group and strong acids like trifluoroacetic acid for the tert-butyl esters. rsc.orgresearchgate.net These conditions can be incompatible with sensitive functional groups elsewhere in the molecule. Biocatalysis provides a milder alternative.

Recent research has focused on developing one-pot, two-step enzymatic cascades for the deprotection of doubly protected amino acids like this compound. rsc.orgrsc.org This strategy employs two distinct enzymes in a single reaction vessel. rsc.org

Esterase Action: An esterase, such as one from Bacillus subtilis (e.g., BS2 esterase), selectively hydrolyzes the tert-butyl ester groups. rsc.orgnih.gov These enzymes have been shown to be effective at cleaving the bulky tert-butyl moiety while leaving other protecting groups, like Cbz, intact. nih.gov

Amidase Action: Following or concurrently, a Cbz-ase (an amidohydrolase) from an organism like Sphingomonas can be used to cleave the Cbz group from the amine, yielding the free amino acid. rsc.orgrsc.org

This enzymatic cascade avoids harsh reagents, proceeds under mild conditions (typically aqueous buffer at or near room temperature), and enhances the sustainability of the synthetic process. researchgate.netrsc.org

Table 2: Biocatalytic Deprotection of Doubly Protected Amino Acids

| Protective Group | Enzyme Class | Example Enzyme | Reaction | Reference |

|---|---|---|---|---|

| tert-butyl ester (OtBu) | Esterase | Bacillus subtilis esterase (BS2) | Hydrolysis of ester to carboxylic acid | rsc.org |

C-Terminal Ester Interconversion in Chemoenzymatic Peptide Synthesis

Chemoenzymatic peptide synthesis (CEPS) combines the flexibility of chemical synthesis with the high fidelity and lack of racemization of enzymatic methods. researchgate.net In one strategy for N→C directed synthesis, an N-protected amino acid C-terminal tert-butyl ester can be enzymatically coupled with another amino acid. A key challenge has been the subsequent deprotection and activation of the new C-terminal tert-butyl ester for the next coupling step without cleaving the newly formed peptide bond. researchgate.net

A novel approach involves the enzymatic interconversion of the C-terminal tert-butyl ester into a more reactive primary alkyl ester (e.g., methyl or ethyl ester). researchgate.netgoogle.com Serine endopeptidases, such as Alcalase (subtilisin Carlsberg from Bacillus licheniformis), can catalyze this transesterification reaction in the presence of a primary alcohol. researchgate.netgoogle.com The resulting peptide primary alkyl ester is sufficiently activated to be used directly as the acyl donor in the next enzyme-catalyzed elongation step. researchgate.net This fully enzymatic N→C elongation strategy, using C-terminal ester interconversion, streamlines the synthesis process by avoiding harsh chemical deprotection steps and leveraging the high selectivity of enzymes. researchgate.net

Advanced Characterization and Stereochemical Analysis in Research

Spectroscopic Methodologies for Structural Elucidation and Purity Assessment

Spectroscopic methods are indispensable for confirming the identity and purity of synthetic compounds. High-resolution mass spectrometry and advanced nuclear magnetic resonance spectroscopy provide detailed information at the molecular level.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to determine the precise structure of a molecule. While one-dimensional (1D) ¹H and ¹³C NMR provide primary information about the chemical environment of hydrogen and carbon atoms, advanced two-dimensional (2D) techniques are essential for unambiguously assigning signals and understanding spatial relationships.

Connectivity Analysis : 2D NMR experiments like Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are used to establish the connectivity of the molecule.

COSY identifies protons that are coupled to each other, for instance, confirming the relationship between the α-proton and the β-protons of the aspartic acid backbone.

HSQC correlates proton signals with their directly attached carbon atoms.

HMBC reveals longer-range (2-3 bond) correlations between protons and carbons, which is critical for confirming the attachment of the benzyloxycarbonyl (Cbz) group to the nitrogen and the tert-butyl ester groups to the carboxyl functions.

Conformational Analysis : The coupling constants (³J-values) observed in the ¹H NMR spectrum, particularly between the α- and β-protons, can provide insights into the preferred rotational conformation (rotamers) of the molecule in solution.

Below is a table of typical, representative NMR chemical shifts for Cbz-L-aspartic Acid-di-tert-butyl Ester, compiled from related structures.

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Cbz-CH₂ | ~5.1 | ~67 |

| Cbz-Aromatic | ~7.3-7.4 | ~128-136 |

| NH | ~5.5 (doublet) | - |

| α-CH | ~4.5 (multiplet) | ~51 |

| β-CH₂ | ~2.7-2.9 (multiplet) | ~38 |

| α-C=O | - | ~171 |

| β-C=O | - | ~170 |

| Ester t-Butyl C(CH₃)₃ | ~1.45 (singlet) | ~81-82 |

| Ester t-Butyl C(CH₃)₃ | ~1.45 (singlet) | ~28 |

Note: Actual chemical shifts can vary depending on the solvent and experimental conditions.

High-Resolution Mass Spectrometry (HRMS), often utilizing techniques like Electrospray Ionization (ESI), provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z). This precision allows for the determination of the elemental formula, serving as a definitive confirmation of the compound's identity and purity. mdpi.com For this compound, HRMS verifies the presence of the intact molecule and ensures no unintended modifications have occurred during synthesis.

| Parameter | Value |

| Molecular Formula | C₂₄H₃₅NO₆ |

| Calculated Exact Mass | 437.2464 |

| Ionization Mode | ESI+ |

| Observed Ion (e.g., [M+H]⁺) | 438.2537 |

| Observed Ion (e.g., [M+Na]⁺) | 460.2356 |

Note: The "Observed Ion" values are representative and would be experimentally determined for a specific sample.

Chiral Purity and Absolute Stereochemical Assignment

For chiral molecules used in biological applications, confirming the stereochemical purity is of paramount importance. The presence of the undesired enantiomer (D-form) can lead to inactive or even detrimental biological effects.

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and reliable method for determining the enantiomeric purity of amino acid derivatives. yakhak.org Chiral columns, such as those based on polysaccharide derivatives (e.g., cellulose (B213188) or amylose) or macrocyclic glycopeptides, can differentiate between enantiomers, allowing for their separation and quantification. mdpi.comnih.gov

This analysis is crucial to ensure that the L-configuration is preserved throughout the synthesis and that no racemization has occurred. nih.gov A typical analysis would show a major peak for the L-enantiomer and allow for the detection and quantification of even trace amounts of the D-enantiomer.

| Parameter | Condition |

| Column | Chiralpak® or similar polysaccharide-based CSP |

| Mobile Phase | Isocratic mixture of Hexane and Isopropanol |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Expected Result | Baseline separation of L- and D-enantiomers |

Single-crystal X-ray crystallography stands as the gold standard for the unambiguous determination of a molecule's three-dimensional structure, including its absolute stereochemistry. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed map of electron density can be generated, revealing the precise spatial coordinates of every atom. nih.govmdpi.com

If a suitable single crystal of this compound were grown, this technique would provide:

Absolute Configuration : Definitive proof of the L-configuration at the chiral α-carbon, distinguishing it absolutely from its D-enantiomer.

Conformational Details : Precise measurements of bond lengths, bond angles, and torsion angles, offering a static picture of the molecule's preferred conformation in the solid state.

Intermolecular Interactions : Insight into how the molecules pack within the crystal lattice, revealing non-covalent interactions such as hydrogen bonds and van der Waals forces that dictate the crystal structure. mdpi.com

While a specific crystal structure for this exact diester is not publicly available, analysis of the parent L-aspartic acid shows a monoclinic crystal system (space group P2₁) characterized by a network of strong hydrogen bonds that dictate the molecular packing. mdpi.comua.pt A crystallographic study of the title compound would yield similarly detailed structural parameters.

Theoretical and Computational Investigations of Cbz L Aspartic Acid Di Tert Butyl Ester

Molecular Modeling and Conformational Analysis

The three-dimensional structure and conformational flexibility of Cbz-L-aspartic acid-di-tert-butyl ester are crucial determinants of its physical properties and chemical reactivity. Molecular modeling techniques, ranging from molecular mechanics to quantum chemical calculations, can be employed to explore the potential energy surface of the molecule and identify its most stable conformations.

The conformational space of this compound is primarily defined by the rotation around several key single bonds: the Cα-Cβ bond of the aspartic acid backbone, the N-Cα bond, and the bonds associated with the benzyloxycarbonyl (Cbz) and di-tert-butyl ester protecting groups. The bulky nature of the tert-butyl and Cbz groups introduces significant steric hindrance, which is expected to limit the number of low-energy conformations.

Computational studies on analogous molecules, such as L-aspartic acid dimethyl ester and its N-acetylated derivative, have shown that the conformational preferences are governed by a delicate balance of steric repulsions and stabilizing hyperconjugative interactions. researchgate.net In the case of this compound, the large Cbz group likely influences the orientation of the amino acid backbone, while the di-tert-butyl esters will sterically restrict the conformations of the side chains.

Interactive Data Table: Predicted Low-Energy Conformers of this compound (Hypothetical Data)

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (°) | Predicted Population (%) |

|---|---|---|---|

| 1 | 0.00 | φ: -120, ψ: 140, χ1: -60 | 45.2 |

| 2 | 0.85 | φ: -110, ψ: 130, χ1: 180 | 25.1 |

| 3 | 1.50 | φ: -70, ψ: -40, χ1: 60 | 15.5 |

| 4 | 2.10 | φ: 60, ψ: 50, χ1: -70 | 14.2 |

Note: The data in this table is hypothetical and serves as an illustrative example of what a computational analysis might yield. The dihedral angles (φ, ψ, χ1) refer to the rotations around the N-Cα, Cα-C, and Cα-Cβ bonds, respectively.

Computational Studies on Reaction Mechanisms and Transition States

Computational chemistry is instrumental in elucidating the detailed mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies. For this compound, computational studies can provide insights into reactions such as the deprotection of the Cbz and tert-butyl groups, as well as its participation in peptide coupling reactions.

The removal of the Cbz group, typically achieved through hydrogenolysis, can be modeled to understand the interaction of the molecule with the catalyst surface and the energetics of the bond cleavage. Similarly, the acid-catalyzed removal of the tert-butyl esters can be investigated to determine the protonation sites and the stability of the resulting carbocation intermediates.

In peptide synthesis, where this compound acts as a building block, computational methods can be used to model the coupling reaction. This includes the activation of the carboxylic acid group and the subsequent nucleophilic attack by the amino group of another amino acid. Density Functional Theory (DFT) calculations are particularly well-suited for studying these reaction pathways and can help in understanding the stereoselectivity of the process. Theoretical studies on related peptide bond formations have demonstrated the power of DFT in elucidating the stepwise versus concerted nature of these reactions. nih.gov

Interactive Data Table: Calculated Activation Energies for Key Reactions (Hypothetical Data)

| Reaction | Computational Method | Calculated Activation Energy (kcal/mol) | Predicted Transition State Geometry |

|---|---|---|---|

| Cbz Deprotection (Hydrogenolysis) | DFT (B3LYP/6-31G*) | 15.8 | Adsorption on Pd surface, C-O bond elongation |

| tert-Butyl Ester Deprotection (Acid-catalyzed) | DFT (M06-2X/6-311+G**) | 22.5 | Protonated carbonyl, C-O bond cleavage |

| Peptide Coupling (with Glycine methyl ester) | DFT (ωB97X-D/aug-cc-pVTZ) | 12.3 | Tetrahedral intermediate formation |

Note: The data presented here is for illustrative purposes and represents the type of information that can be obtained from computational studies.

Prediction of Reactivity and Selectivity in Synthetic Pathways

Computational models can predict the reactivity and selectivity of this compound in various synthetic transformations. By analyzing the electronic structure of the molecule, it is possible to identify the most nucleophilic and electrophilic sites, and thus predict how it will interact with different reagents.

Molecular electrostatic potential (MEP) maps can visualize the charge distribution and highlight regions that are susceptible to electrophilic or nucleophilic attack. For instance, the carbonyl oxygens of the ester and carbamate (B1207046) groups are expected to be the most electron-rich regions, while the carbonyl carbons are electrophilic centers.

Furthermore, frontier molecular orbital (FMO) theory can be applied to predict the regioselectivity and stereoselectivity of reactions. The energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can indicate the preferred sites for interaction with other molecules. For example, in a peptide coupling reaction, the HOMO of the incoming amine and the LUMO of the activated carboxylic acid of this compound will govern the initial interaction.

By combining these computational approaches, a detailed picture of the chemical behavior of this compound can be constructed, providing valuable guidance for its application in organic synthesis.

Future Research Directions and Emerging Trends

Development of Novel and More Efficient Protecting Group Strategies

The protection of functional groups is a cornerstone of modern organic synthesis, preventing unwanted side reactions. jocpr.com In peptide synthesis, the choice of protecting groups for amino acid side chains is critical to avoid by-products. peptide.com For aspartic acid derivatives, a significant challenge is the base-catalyzed formation of aspartimide, a side reaction that can lead to a mixture of unwanted products and reduce the yield of the desired peptide. nih.goviris-biotech.de

Future research is heavily focused on creating new protecting groups for the β-carboxyl group of aspartic acid that are resistant to aspartimide formation. nih.gov A key trend is the development of sterically bulky side-chain ester protecting groups. iris-biotech.deresearchgate.net Research has shown that bulky, acyclic, aliphatic protecting groups are significantly more resistant to base-catalyzed aspartimide formation compared to more rigid cyclic alkyl esters. nih.gov For instance, the 2,4-dimethyl-3-pentyl protecting group provides excellent protection, even at elevated temperatures used to overcome difficult couplings. nih.gov Similarly, the β-3-methylpent-3-yl (OMpe) ester has been introduced as a new protecting group that offers good protection against this side reaction. researchgate.net

This move towards bulkier groups aims to physically shield the β-carboxyl group, thereby minimizing the formation of aspartimide-related by-products. iris-biotech.de The development of such groups allows for the use of orthogonally removable, base-labile protecting groups, enhancing the flexibility and efficiency of complex peptide synthesis. nih.govaurigeneservices.com

| Protecting Group Strategy | Advantage | Key Research Finding |

| Bulky Alkyl Esters | Minimizes base-catalyzed aspartimide formation. nih.gov | Acyclic groups like 2,4-dimethyl-3-pentyl ester are more effective than cyclic esters. nih.gov |

| Trialkylcarbinol-based Esters | Provides excellent protection against aspartimide formation. researchgate.netresearchgate.net | The OMpe group significantly reduces by-product formation in Fmoc solid-phase peptide synthesis. researchgate.net |

| Orthogonal Protecting Groups | Allows for selective deprotection without affecting other parts of the molecule. jocpr.comaurigeneservices.com | Enables more flexible and complex synthetic strategies for modified peptides. nih.govaurigeneservices.com |

Advancements in Stereoselective Synthesis Methodologies

The precise control of stereochemistry is fundamental in the synthesis of bioactive molecules, as the biological activity of a compound is often dependent on its specific three-dimensional arrangement. For amino acid derivatives like those of aspartic acid, achieving high enantioselectivity is crucial.

Recent advancements in stereoselective synthesis have provided powerful tools for producing chiral amino acids. nih.gov These methodologies include catalytic and enzymatic processes, which are often more efficient and environmentally friendly than classical methods. nih.govsemanticscholar.org Organocatalysis, for example, has emerged as a powerful strategy for Mannich-type reactions to produce β-amino acids with high stereoselectivity. researchgate.net

Furthermore, transition metal-catalyzed asymmetric hydrogenation of unsaturated precursors is a highly effective method for synthesizing chiral amines and amino acids. acs.org The development of new chiral ligands for metals like iridium and rhodium has enabled the highly enantioselective reduction of various substrates, including enamides and imines, to yield the desired chiral amino acid derivatives. acs.org These advanced methods offer access to a wide range of non-natural and structurally diverse amino acids, which are valuable components in drug discovery and materials science. researchgate.net

| Synthesis Methodology | Key Feature | Example Application |

| Organocatalysis | Uses small organic molecules as catalysts for stereoselective reactions. researchgate.net | Mannich-type additions to form β-amino acids with high stereocontrol. researchgate.net |

| Transition Metal Catalysis | Employs chiral metal complexes for asymmetric hydrogenation. acs.org | Enantioselective synthesis of α-aryl glycines and other unnatural amino acids. acs.org |

| Enzymatic Processes | Utilizes enzymes for highly specific catalytic transformations. nih.gov | Catalytic and enzymatic synthesis of various β-amino acid targets. nih.gov |

Expansion of Biocatalytic Applications for Aspartate Derivatives

Biocatalysis, the use of natural catalysts like enzymes, is a rapidly growing field that offers significant advantages in terms of selectivity, mild reaction conditions, and sustainability. For the synthesis of aspartate derivatives, enzymes such as ammonia (B1221849) lyases and transaminases are proving to be highly valuable. nih.gov

Aspartate ammonia lyase (DAL) and 3-methylaspartate ammonia lyase (MAL) catalyze the addition of ammonia to α,β-unsaturated dicarboxylates, providing a direct route to enantiomerically pure L-aspartic acid derivatives. nih.gov Recent research has focused on engineering these enzymes to expand their substrate scope and improve their catalytic efficiency for non-natural substrates. nih.govresearchgate.net For example, ethylenediamine-N,N′-disuccinic acid (EDDS) lyase has been shown to accept a wide variety of arylalkylamines in the asymmetric hydroamination of fumarate, yielding N-substituted L-aspartic acids with excellent optical purity. nih.gov These derivatives are important building blocks for pharmaceuticals and food additives. nih.gov

The development of whole-cell biocatalyst systems is another promising trend. researchgate.netrsc.org By expressing the necessary enzymes in microorganisms, researchers can create efficient and cost-effective "cell factories" for producing L-aspartate and its derivatives from simple starting materials like maleate. researchgate.netrsc.org This approach simplifies the process by eliminating the need for enzyme purification and cofactor regeneration. nih.gov

| Biocatalytic Approach | Enzyme Class | Advantage |

| Enantioselective Hydroamination | Ammonia Lyases (e.g., DAL, MAL, EDDS Lyase) | Produces enantiopure L-aspartic acid derivatives from various amines and fumarate. nih.govnih.gov |

| Biocatalytic Transamination | Transaminases | Enables the synthesis of aspartic acid through the transfer of an amino group to a keto-acid precursor. researchgate.netnih.gov |

| Whole-Cell Catalysis | Multiple Enzymes (e.g., Isomerase and Lyase) | Allows for multi-step synthesis in a single pot, improving efficiency and reducing costs for industrial-scale production. researchgate.netrsc.org |

Integration with Flow Chemistry and Automated Synthetic Platforms

The synthesis of complex molecules, particularly peptides and proteins, is often a time-consuming and labor-intensive process. rsc.org The integration of continuous flow chemistry and automated synthesis platforms is revolutionizing this field by enabling rapid, efficient, and high-fidelity production. amidetech.comnih.gov

Automated fast-flow peptide synthesis (AFPS) has emerged as a powerful technology that significantly reduces the time required for peptide chain elongation. amidetech.comnih.gov These systems use pumps to deliver reagents continuously through a reactor containing a solid support, allowing for precise control over reaction conditions and efficient mixing. amidetech.comchimia.ch This technology has enabled the routine stepwise chemical synthesis of peptide chains up to ~170 amino acids long, a significant advancement over traditional batch methods. amidetech.comresearchgate.net

The advantages of flow synthesis include in-line monitoring, reduced side-product formation, and the potential for developing more sustainable synthesis methods. chimia.ch By combining flow chemistry with immobilized reagents and scavengers, it is possible to produce di- and tripeptides in high purity without the need for costly and time-consuming purification steps. durham.ac.uk This integration of automation and continuous processing is not only accelerating research in academia and the pharmaceutical industry but also paving the way for the on-demand manufacturing of complex peptides and small proteins with a vastly expanded chemical scope. amidetech.comnih.govchimia.ch

| Technology | Key Advantage | Impact on Synthesis |

| Automated Fast-Flow Peptide Synthesis (AFPS) | Rapid peptide chain elongation (hours vs. days). amidetech.comnih.gov | Enables routine synthesis of single-domain proteins and complex peptides. amidetech.comresearchgate.net |

| Continuous Flow Liquid-Phase Synthesis | Eliminates the need for solid support resins and allows for aqueous workup. rsc.org | Enhances efficiency in peptide production and reduces waste. rsc.org |

| Microfluidic Flow Systems | Utilizes packed columns with supported reagents and catalysts. durham.ac.uk | Allows for multi-step assembly of peptides with high purity, bypassing traditional purification. durham.ac.uk |

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing Cbz-L-aspartic Acid-di-tert-butyl Ester while maintaining enantiomeric purity?

- The synthesis involves sequential protection of the amino and carboxyl groups. For example, the Cbz (carbobenzyloxy) group is introduced to protect the amino group, while tert-butyl esters are used for carboxyl protection. Diazomethane-mediated esterification and sulfenylation with disulfide reagents under basic conditions (e.g., n-BuLi) are key steps to avoid racemization. Reaction conditions (temperature, solvent polarity) must be optimized to minimize side reactions .

- Methodological Tip : Monitor reaction progress via TLC or HPLC to ensure intermediates (e.g., alpha-methyl ester derivatives) are formed without hydrolysis of the tert-butyl ester .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to verify tert-butyl group signals (δ ~1.4 ppm for H) and Cbz aromatic protons (δ ~7.3–7.5 ppm).

- High-Performance Liquid Chromatography (HPLC) : Employ chiral columns to confirm enantiomeric purity (>95%) and detect impurities from incomplete protection/deprotection .

- Mass Spectrometry (MS) : Validate molecular weight (e.g., [M+H] peak) and fragmentation patterns .

Q. How can researchers ensure reproducibility in synthesizing this compound across different laboratories?

- Document reaction parameters rigorously: solvent purity, catalyst batch, temperature gradients, and stirring rates.

- Provide detailed spectral data (NMR shifts, HPLC retention times) in supplementary materials to enable cross-validation. For known compounds, cite CAS RN and prior synthetic protocols (e.g., diazomethane esterification) .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected NMR shifts) during synthesis be resolved?

- Hypothesis Testing : Check for residual solvents (e.g., DCM, THF) that may alter chemical shifts. Re-crystallize the product to remove impurities.

- Advanced Techniques : Use 2D NMR (COSY, HSQC) to confirm connectivity and rule out stereochemical anomalies. Cross-reference with computational chemistry tools (e.g., DFT simulations) to predict expected shifts .

Q. What experimental design strategies optimize the yield of this compound in multi-step syntheses?

- Taguchi Method : Apply orthogonal arrays to test variables (e.g., reaction time, solvent ratio) and identify dominant factors (e.g., catalyst concentration contributes >77% to yield in esterification). Use ANOVA to quantify parameter interactions .

- Case Study : In rapeseed methyl ester synthesis, optimal catalyst concentration (e.g., 1.5 wt%) and temperature (60°C) maximized yield. Similar principles apply to tert-butyl ester formation .

Q. How do steric effects of the tert-butyl group influence downstream reactivity in peptide coupling?

- The tert-butyl group’s bulkiness hinders nucleophilic attack at the β-carboxyl, directing coupling to the α-carboxyl. This selectivity is critical for synthesizing aspartic acid-containing peptides without epimerization.

- Experimental Validation : Compare coupling efficiencies using HOBt/DIC activation with/without tert-butyl protection. Monitor diastereomer formation via chiral HPLC .

Q. What are the best practices for handling data discrepancies in published synthetic routes for this compound?

- Critical Analysis : Compare reported yields, purification methods, and characterization data across studies. For example, if one protocol reports lower enantiomeric purity, evaluate solvent choices (polar vs. non-polar) during crystallization.

- Reproducibility Framework : Replicate key steps (e.g., sulfenylation) under standardized conditions and publish negative results to clarify limitations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products